molecular formula C30H36O6 B13441916 lespedezaflavanone H

lespedezaflavanone H

Cat. No.: B13441916
M. Wt: 492.6 g/mol
InChI Key: NZFNGIZKDZCAKF-SANMLTNESA-N
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Description

Lespedezaflavanone H is a prenylated flavonoid compound isolated from the roots of Lespedeza species. Prenylated flavonoids are a special type of flavonoid derivative characterized by the presence of one or more prenyl groups in the parent nucleus of the flavonoid. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lespedezaflavanone H involves several key steps, starting from the appropriate chalcone precursor. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like column chromatography and recrystallization would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Lespedezaflavanone H can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or amines, into the flavonoid structure .

Mechanism of Action

The mechanism of action of lespedezaflavanone H involves its interaction with specific molecular targets and pathways. The prenyl groups in the flavonoid structure enhance its lipid solubility and affinity for cell membranes, allowing it to interact with diverse cellular targets. These interactions can modulate various signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Lespedezaflavanone H is structurally similar to other prenylated flavonoids, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific prenylation pattern and the unique biological activities it exhibits. The presence of multiple prenyl groups enhances its bioactivity and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H36O6/c1-16(2)7-10-19-13-22(24(32)14-23(19)31)26-15-25(33)27-29(35)20(11-8-17(3)4)28(34)21(30(27)36-26)12-9-18(5)6/h7-9,13-14,26,31-32,34-35H,10-12,15H2,1-6H3/t26-/m0/s1

InChI Key

NZFNGIZKDZCAKF-SANMLTNESA-N

Isomeric SMILES

CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)C

Origin of Product

United States

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